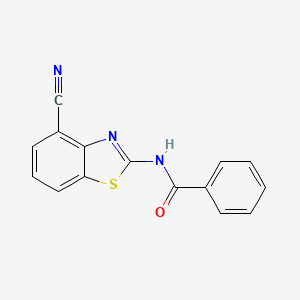

N-(4-cyano-1,3-benzothiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyano-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS/c16-9-11-7-4-8-12-13(11)17-15(20-12)18-14(19)10-5-2-1-3-6-10/h1-8H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHQFJZACAXSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Cyano 1,3 Benzothiazol 2 Yl Benzamide and Analogues

Strategies for Constructing the 1,3-Benzothiazol-2-yl Benzamide (B126) Core

The fundamental structure of N-acylbenzothiazole compounds, including N-(4-cyano-1,3-benzothiazol-2-yl)benzamide, is the 1,3-benzothiazol-2-yl benzamide core. The primary strategy for its construction involves the formation of an amide bond between a 2-aminobenzothiazole (B30445) derivative and a benzoic acid derivative. This acylation reaction is a cornerstone of synthesizing this class of compounds.

Key synthetic approaches include:

Reaction with Acid Chlorides: A widely used method involves reacting a 2-aminobenzothiazole with a substituted benzoyl chloride. This reaction is typically performed in a suitable solvent and may use a base to neutralize the hydrochloric acid byproduct.

Condensation with Carboxylic Acids: Direct condensation of a 2-aminobenzothiazole with a carboxylic acid can be achieved using coupling agents or by heating the reactants, sometimes in the presence of a catalyst like polyphosphoric acid.

Reaction with other Acylating Agents: Other acylating agents, such as benzoyl cyanide, have also been utilized to form the desired amide linkage with 2-aminothiazoles.

These methods provide versatile routes to a wide array of N-(benzothiazol-2-yl)benzamide analogues by varying the substituents on either the benzothiazole (B30560) ring or the benzoyl group.

Specific Synthetic Pathways for this compound and its Direct Precursors

The synthesis of the target compound, this compound, hinges on the preparation of its key precursor, 2-amino-4-cyanobenzothiazole. While various methods exist for synthesizing substituted 2-aminobenzothiazoles, a common approach is the reaction of an appropriately substituted aniline (B41778) with a source of thiocyanate.

A plausible pathway for 2-amino-4-cyanobenzothiazole involves:

Starting with a substituted aniline, such as 2-amino-3-cyanotoluene.

Reaction with sodium thiocyanate and subsequent cyclization, often facilitated by an oxidizing agent like bromine, to form the 2-aminobenzothiazole ring. This is a variation of the Hugershoff benzothiazole synthesis.

Once the precursor 2-amino-4-cyanobenzothiazole is obtained, the final step is the acylation with benzoyl chloride to yield this compound. The reaction progress is typically monitored using thin-layer chromatography (TLC).

Condensation reactions are central to the formation of the amide bond in N-(benzothiazol-2-yl)benzamide derivatives. The nucleophilic 2-amino group of the benzothiazole ring attacks the electrophilic carbonyl carbon of a carboxylic acid or its derivative.

Benzoyl chloride and its derivatives are highly effective acylating agents for 2-aminobenzothiazoles due to the high reactivity of the acyl chloride group. The reaction typically proceeds smoothly to form the corresponding N-benzoylbenzothiazole amide.

The general procedure involves dissolving the 2-aminobenzothiazole precursor in a suitable solvent, such as dichloromethane or acetone, often in the presence of a base like sodium bicarbonate or triethylamine. The benzoyl chloride is then added, sometimes dropwise and with cooling, to control the reaction rate. The reaction mixture is stirred until completion, after which the product is isolated and purified, often by recrystallization. The use of various substituted benzoyl chlorides allows for the synthesis of a diverse library of analogues with different functionalities on the benzoyl ring.

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of benzothiazoles has benefited from the application of green chemistry principles, which aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the condensation reaction between ortho-aminothiophenol and carboxylic acids or aldehydes, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions.

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and avoids the use of potentially toxic or flammable substances. For example, 2-substituted benzothiazoles can be prepared by reacting ortho-aminothiophenol with fatty acids using P4S10 as a catalyst under solvent-free microwave conditions.

Use of Greener Catalysts: Research has focused on replacing harsh or toxic catalysts with more environmentally friendly alternatives.

Spectroscopic and Analytical Techniques for Structural Confirmation in Synthesis Research

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic and analytical methods. These techniques provide definitive evidence of the molecular structure and purity of the synthesized compounds.

| Technique | Purpose | Characteristic Features for N-Acylbenzothiazole Analogues |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Strong C=O stretching vibration around 1640-1670 cm⁻¹, N-H stretching around 3440-3840 cm⁻¹, and C≡N stretching for the cyano group around 2220-2260 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Determines the proton environment in the molecule. | A characteristic singlet for the amide N-H proton (often downfield, δ 8.7-12.5 ppm), and a series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzothiazole and benzoyl rings. |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Determines the carbon framework of the molecule. | A signal for the carbonyl carbon (C=O) around δ 166-171 ppm, and signals for the aromatic carbons, including the carbon of the C=N bond in the thiazole (B1198619) ring (around δ 176 ppm). |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound confirms its identity. |

| Thin-Layer Chromatography (TLC) | Monitors reaction progress and assesses purity. | The reaction is monitored for the disappearance of starting materials and the appearance of the product spot with a different retention factor (Rf). |

These techniques collectively provide a comprehensive characterization of the synthesized molecules, ensuring the correct structure has been obtained.

Biological Activity Spectrum and Preclinical Efficacy

Antiproliferative and Anticancer Research

The investigation into N-1,3-benzothiazol-2-ylbenzamide derivatives has uncovered their potential as antiproliferative agents. Research has focused on their ability to induce cell death and inhibit growth in various cancer cell lines, the underlying molecular mechanisms of these actions, and their efficacy in animal models.

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives has been evaluated for antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.netscispace.com Many of these compounds were found to exert a prominent inhibitory effect on the growth of these cells. researchgate.netscispace.com The highest growth inhibition was observed against the HepG2 cell line. scispace.com Specifically, derivatives featuring a cyano group on the benzothiazole (B30560) ring, such as a 6-cyano substituted analogue, have been noted for their activity. researchgate.netscispace.com

While specific data for the 4-cyano derivative against the A549 human lung carcinoma cell line is not detailed in these studies, other research on related benzothiazole and benzimidazole (B57391) structures has shown cytotoxic effects against A549 cells. jksus.orgnih.gov For instance, newly synthesized benzothiazole derivatives containing a 2,5-disubstituted furan (B31954) moiety have been tested for their antitumor activity against the A549 cell line. nih.gov Similarly, various benzimidazole derivatives have demonstrated potent cytotoxic action against A549 cells. jksus.orgresearchgate.net

The following table summarizes the in vitro antiproliferative activity of selected N-1,3-benzothiazol-2-ylbenzamide derivatives against HepG2 and MCF-7 cell lines, expressed as the concentration that inhibits cell growth by 50% (GI₅₀).

| Compound Derivative | Substitution (Benzothiazole Ring) | GI₅₀ (μM) vs. HepG2 | GI₅₀ (μM) vs. MCF-7 | Source |

|---|---|---|---|---|

| 1f | 6-Fluoro | 1.5 ± 0.2 | > 50 | scispace.com |

| 1i | 6-Chloro | 1.6 ± 0.1 | 11.3 ± 1.1 | scispace.com |

| 1k | 6-Cyano | 1.8 ± 0.2 | 3.5 ± 0.4 | scispace.com |

The anticancer effects of N-substituted benzamides are linked to their ability to induce programmed cell death, or apoptosis. nih.gov Studies on the broader class of these compounds show they can activate the caspase cascade through the mitochondrial pathway. nih.gov This intrinsic apoptotic pathway is characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov

For the N-1,3-benzothiazol-2-ylbenzamide series specifically, certain derivatives have demonstrated a clear proapoptotic effect. researchgate.netscispace.com This was determined by measuring the specific enrichment of mono- and oligonucleosomes, which are markers of DNA fragmentation during apoptosis. scispace.com The proapoptotic effect was particularly evident in the MCF-7 breast cancer cell line. researchgate.netscispace.com On the HepG2 liver cancer cell line, some compounds showed an approximate 2-fold enrichment of mono- and oligonucleosomes compared to the basal level, suggesting apoptosis induction. scispace.com

In addition to apoptosis, N-substituted benzamides can modulate the cell cycle. nih.gov Research on a lead compound in this class induced a distinct G2/M cell cycle block. nih.gov This cell cycle arrest was shown to be an event that occurs prior to the induction of apoptosis and is established through signaling pathways that are separate from those that trigger apoptosis itself. nih.gov

Preclinical studies in animal models provide evidence for the potential antitumor efficacy of the broader class of benzothiazole derivatives. For example, a novel synthesized benzothiazole derivative, YLT322, was found to exhibit potent anti-tumor activity in vivo. researchgate.net Another benzothiazole derivative bearing an amido residue demonstrated an excellent inhibitory effect on tumor growth in vivo. researchgate.net While specific in vivo studies on N-(4-cyano-1,3-benzothiazol-2-yl)benzamide are not extensively detailed in the reviewed literature, the positive results from related compounds underscore the potential of this chemical class in suppressing tumor growth in a whole-organism setting.

Antidiabetic and Metabolic Regulation Investigations

Beyond oncology, derivatives of N-benzothiazol-2-yl benzamide (B126) have been explored for their potential in treating metabolic disorders, particularly type 2 diabetes. This research has centered on their ability to interact with key enzymes involved in glucose metabolism and glucocorticoid regulation.

Glucokinase (GK) is a crucial enzyme in maintaining glucose homeostasis, expressed primarily in the pancreas and liver. nih.gov Small molecule glucokinase activators (GKAs) can bind to an allosteric site on the enzyme, enhancing its catalytic activity and showing promise as antidiabetic agents. nih.govnih.gov

Newer N-benzothiazol-2-yl benzamide analogues have been synthesized and evaluated as potential allosteric activators of human glucokinase. japsonline.comresearchgate.net In in vitro assays, several of these derivatives demonstrated the ability to increase the catalytic action of GK. japsonline.com The most potent compounds in one study, which featured N-(2-methylphenyl) sulfonamide and N-4-bromophenyl substituted sulfonamide moieties, exhibited a GK activation fold of 1.97 and 1.84, respectively, compared to the control. japsonline.com Other analogues with different substitutions also showed moderate to poor GK activation, indicating that the nature of the substituent plays a key role in the compound's activity. japsonline.com

The following table presents the glucokinase activation data for a selection of N-benzothiazol-2-yl benzamide derivatives.

| Compound Derivative | Key Structural Moiety | GK Activation (Fold vs. Control) | Source |

|---|---|---|---|

| 1 | N-phenyl sulfonamide | 1.66 | japsonline.com |

| 2 | N-2-chloro-4-nitrophenyl sulfonamide | 1.69 | japsonline.com |

| 5 | N-4-nitrophenyl sulfonamide | 1.34 | japsonline.com |

| 6 | N-2-methylphenyl sulfonamide | 1.97 | japsonline.com |

| 7 | N-4-bromophenyl sulfonamide | 1.84 | japsonline.com |

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of glucocorticoid action at the tissue level, converting inactive cortisone (B1669442) to active cortisol. bath.ac.uknih.gov Inhibition of 11β-HSD1 is considered a promising therapeutic strategy for metabolic diseases like obesity and type 2 diabetes. bath.ac.uknih.gov

The benzothiazole scaffold has been identified as a promising structure for developing novel 11β-HSD1 inhibitors. nih.gov A series of benzothiazole derivatives were synthesized and tested for their inhibitory activity against human 11β-HSD1. nih.gov Several derivatives showed greater than 80% inhibition of the enzyme at a concentration of 10 μM and exhibited IC₅₀ values in the low micromolar range. nih.gov Preliminary structure-activity relationship (SAR) studies suggested that introducing a chlorine substituent at the 4-position of the benzothiazole ring significantly enhanced inhibitory activity. nih.gov While the specific this compound was not explicitly detailed in these inhibitory studies, the findings for the broader class highlight the potential for compounds with this core structure to function as 11β-HSD1 inhibitors.

Neuroprotective Activity

While the broader class of benzothiazole-containing compounds has been investigated for its neuroprotective potential, specific studies focusing on the neuroprotective activity of this compound are not extensively documented in publicly available research. The benzothiazole scaffold is a component of molecules that have shown promise in the context of neurodegenerative diseases. For instance, the drug Riluzole, which features a benzothiazole core, is utilized in the treatment of amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective effects. These effects are attributed to its ability to block voltage-gated sodium channels, inhibit N-methyl-D-aspartate (NMDA) receptors non-competitively, and reduce glutamate (B1630785) release.

Furthermore, other benzothiazole derivatives have been explored as multi-target-directed ligands for Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). Another example is the compound AS601245, a 1,3-benzothiazol-2-yl acetonitrile (B52724) derivative, which has demonstrated neuroprotective properties by inhibiting the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, a pathway implicated in ischemic cell death.

However, without direct experimental data on this compound, its specific neuroprotective profile, and mechanisms of action remain to be elucidated.

Other Pharmacological Explorations

The benzothiazole scaffold is a versatile pharmacophore that has been incorporated into a variety of compounds to explore a wide range of pharmacological activities. While specific research on this compound in these areas is limited, the broader family of benzothiazole derivatives has shown activity against various pathogens and physiological targets.

Antileishmanial Activity: Derivatives of 1,3-benzothiazole have been synthesized and evaluated for their in vitro activity against Leishmania. For example, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have shown selective antileishmanial activity, particularly against the amastigote form of the parasite. The presence of specific substitutions on the benzothiazole ring was found to be crucial for their anti-amastigote properties.

Antimalarial Activity: The benzothiazole nucleus is a key structural motif in a number of compounds with demonstrated antimalarial properties. Studies on 2-substituted 6-nitro- and 6-amino-benzothiazoles have shown that these compounds can be active against different stages of the Plasmodium falciparum parasite. The structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold plays a significant role in determining the antimalarial efficacy.

Diuretic Activity: Certain benzothiazole derivatives have been investigated for their diuretic effects. For instance, benzothiazole sulfonamides containing a quinoxaline (B1680401) ring system have been synthesized and shown to possess in vivo diuretic activity in animal models. Some of these compounds exhibited diuretic effects comparable to or better than standard reference drugs like acetazolamide.

Immunosuppressive Activity: Currently, there is a lack of specific publicly available research detailing the immunosuppressive activities of this compound or closely related benzothiazole derivatives.

Trypanocidal Activity: Benzothiazole derivatives have emerged as a promising class of compounds against African trypanosomiasis. Symmetric bis-6-amidino-benzothiazole derivatives, in particular, have exhibited potent in vitro activity against Trypanosoma brucei. The nature of the substituents on the benzothiazole ring and the linker connecting the two benzothiazole units were found to be critical for their trypanocidal potency.

Structure Activity Relationship Sar Studies of N 4 Cyano 1,3 Benzothiazol 2 Yl Benzamide Analogues

Modulations on the Benzamide (B126) Moiety and their Efficacy Impact

Alterations to the benzamide portion of the molecule have been systematically explored to determine their effect on biological activity. The nature and position of substituents on the benzamide's phenyl ring are crucial for potency. For instance, in a series of N-benzothiazol-2-yl benzamide analogues designed as glucokinase (GK) activators, substitutions on a sulfonamide group attached to the benzoyl ring significantly impacted activity. japsonline.com Analogues with an N-4-bromophenyl or N-(2-methylphenyl) sulfonamide moiety demonstrated potent activation, whereas those with N-butyl or N-propyl sulfonamide groups were ineffective. japsonline.com This suggests that aromatic substituents are preferred over alkyl groups in this position for GK activation. japsonline.com

Similarly, studies on related N-(thiazol-2-yl)-benzamide analogues as antagonists of the Zinc-Activated Channel (ZAC) showed that the substituent pattern on the phenyl ring is a key determinant of activity. A 3-fluorophenyl analogue was found to be roughly equipotent with a 4-(tert-butyl)thiazol-2-yl analogue, mediating almost complete inhibition of ZAC at a 10 μM concentration. nih.gov In contrast, a 2,3,4,5,6-pentafluorophenyl analogue proved to be a considerably weaker antagonist, indicating that the degree and position of halogenation are critical. nih.gov

The linker between the phenyl and thiazole (B1198619) rings is also a target for modulation. In one study, the central phenyl ring of a known inhibitor was replaced with a benzothiazole (B30560) core, and the amide was replaced with a urea (B33335) moiety to target VEGFR-2 and BRAF kinase. mdpi.com This bioisosteric replacement, combined with hydrophobic tails like a 3-chloro-4-trifluoromethyl phenyl group on the urea, yielded highly potent anticancer candidates. mdpi.com This highlights that not only the substituents but also the core structures of the benzamide moiety can be modified to optimize biological effects.

Table 1: Impact of Benzamide Moiety Substitutions on Glucokinase (GK) Activation japsonline.com

| Compound ID | N-Sulfonamide Substituent | GK Activation Fold |

|---|---|---|

| 6 | N-(2-methylphenyl) | 1.97 |

| 7 | N-(4-bromophenyl) | 1.84 |

| 2 | N-(2-chloro-4-nitrophenyl) | 1.69 |

| 1 | N-phenyl | 1.66 |

| 8 | N-methyl | 1.44 |

| 5 | N-(4-nitrophenyl) | 1.34 |

| 3 | N-benzyl | 1.26 |

| 9 | N-(4-methylphenyl) | 1.24 |

| 4 | N-butyl | Ineffective |

| 10 | N-propyl | Ineffective |

Substituent Effects on the 1,3-Benzothiazol-2-yl Ring System

The substitution pattern on the 1,3-benzothiazol-2-yl ring system is another critical factor that dictates the biological activity of these compounds.

Role of Cyano and Alkoxy Substituents

Cyano and alkoxy groups are important for tuning the electronic and steric properties of the benzothiazole ring. A cyano group, being a strong electron-withdrawing group, can significantly alter the charge distribution of the heterocyclic system. scispace.com The presence of a cyano group on the benzothiazole ring is a defining feature of the parent compound, N-(4-cyano-1,3-benzothiazol-2-yl)benzamide.

Alkoxy groups, such as methoxy (B1213986) or ethoxy, act as electron-donating groups and can also influence biological activity. nih.gov For example, research on benzothiazole derivatives has shown that the presence of an ethoxy group at the 6-position of the benzothiazole ring can enhance certain biological effects, such as anthelminthic activity. nih.gov The introduction of these groups can affect properties like solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions.

Impact of Alkyl and Amino Groups

The introduction of alkyl and amino groups onto the benzothiazole ring system has yielded varied results depending on their size and position. In the context of ZAC antagonists, small alkyl groups on the related thiazole ring were tolerated and sometimes beneficial. nih.gov An analogue with a 4-ethylacetyl substituent was potent, but a bulkier 4-(p-tolyl) group led to a substantial reduction in activity. nih.gov Similarly, replacing the thiazole with a larger benzothiazole ring system also resulted in a significant loss of activity, suggesting that steric bulk on or near the heterocyclic core is detrimental to ZAC inhibition. nih.gov

Conversely, amino groups on the benzothiazole ring can be functionalized to introduce diverse chemical moieties. The 2-amino group is a key handle for synthesis, allowing for the attachment of the benzamide portion. nih.gov Further functionalization of amino groups introduced elsewhere on the benzene (B151609) ring of the benzothiazole core has been used to synthesize compounds with high anti-inflammatory activity. nih.gov

Table 2: Effect of Substituents on a Thiazole Ring as a Surrogate for Benzothiazole on ZAC Antagonism nih.gov

| Series | Substituent on Thiazole Ring | Relative Activity |

|---|---|---|

| 2 | 4-(tert-butyl) | Potent & Efficacious |

| 2 | 4-(ethylacetyl) | Potent & Efficacious |

| 2 | 5-methyl | Inactive |

| 2 | 4-(p-tolyl) | Substantially Reduced |

| 3 | 5-nitro | Active (IC50 ~10 μM) |

| 3 | 4,5-dimethyl | Weak |

| 3 | Bulky aromatic/heteroaromatic | Inactive |

Conformational and Stereochemical Insights into Biological Activity

The benzothiazole ring system itself is nearly planar. nih.gov However, the dihedral angle between the benzothiazole ring and the attached benzamide's phenyl ring is a key conformational parameter. mdpi.com This angle can influence the relative orientation of these two aromatic systems, affecting how the molecule presents its functional groups for interaction with a receptor. For many derivatives, this angle can be up to 20°. mdpi.com The flexibility of the amide linker allows for a range of conformations, and the energetically preferred conformation is often the one responsible for the biological activity.

Mechanistic Elucidation of Biological Actions at the Molecular Level

Target Enzyme and Receptor Interaction Profiling

An extensive review of scientific databases and literature reveals that specific inhibitory activity data for N-(4-cyano-1,3-benzothiazol-2-yl)benzamide against the enzymes and receptors listed below is not currently available. However, the broader class of benzothiazole (B30560) derivatives has been investigated for a range of biological activities. This section will summarize the known inhibitory profiles of related benzothiazole compounds against the specified targets to provide a contextual understanding of their potential interactions.

Dual Specificity Protein Phosphatase 3 (DUSP3) Inhibition

Direct research on the inhibitory effect of this compound on Dual Specificity Protein Phosphatase 3 (DUSP3) has not been identified in the surveyed scientific literature. While the benzothiazole scaffold is a common feature in many biologically active compounds, specific studies linking this particular cyano-substituted benzamide (B126) derivative to DUSP3 inhibition are absent.

Monoacylglycerol Lipase (MAGL) Inhibition

There is no specific experimental data available for the inhibition of Monoacylglycerol Lipase (MAGL) by this compound. However, research on structurally related compounds suggests that the benzothiazole core is a feature in some MAGL inhibitors. For instance, a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives have been synthesized and shown to inhibit human MAGL (hMAGL). Several of these compounds, particularly those with halogen-substituted aniline (B41778) moieties, displayed potent inhibition with IC50 values in the nanomolar range. It is important to note that these compounds differ structurally from this compound, and thus their activity cannot be directly extrapolated.

Interactive Data Table: MAGL Inhibition by Structurally Related Benzothiazole Derivatives

| Compound Name | Target Enzyme | IC50 (nM) |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivative (Compound 20) | hMAGL | 6.5 |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivative (Compound 21) | hMAGL | 7.2 |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivative (Compound 24) | hMAGL | 8.1 |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivative (Compound 25) | hMAGL | 9.0 |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivative (Compound 26) | hMAGL | 8.5 |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Specific studies detailing the inhibitory activity of this compound against Fatty Acid Amide Hydrolase (FAAH) are not present in the current body of scientific literature. While various benzamide and benzothiazole derivatives have been explored as FAAH inhibitors, no direct evidence links this particular molecule to FAAH modulation.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Direct experimental data on the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase by this compound is not available. The benzothiazole nucleus is a known scaffold in the design of EGFR inhibitors, which typically act by competing with ATP for binding at the catalytic domain of the enzyme. nih.gov Various derivatives of benzothiazole have been synthesized and evaluated for their antitumor activity through EGFR-TK inhibition. nih.gov However, without specific testing of this compound, its potential as an EGFR kinase inhibitor remains unconfirmed.

Carbonic Anhydrase (CA) Inhibition

There is no specific information in the scientific literature regarding the inhibition of Carbonic Anhydrase (CA) isoforms by this compound. The benzothiazole scaffold has been incorporated into sulfonamide-based CA inhibitors, with some derivatives showing isoform-selective inhibition. nih.gov For instance, certain benzothiazole-based sulfonamides have demonstrated inhibitory activity against cytosolic human isoforms hCA I and hCA II, as well as transmembrane isoforms hCA V and hCA XIII, with inhibition constants in the micromolar range. nih.gov The absence of a sulfonamide group and the presence of a cyano group on the benzothiazole ring of this compound make it structurally distinct from these known inhibitors, and its effect on CA is therefore unknown.

p38 MAP Kinase Inhibition

No direct inhibitory data for this compound against p38 Mitogen-Activated Protein (MAP) Kinase has been reported. The benzothiazole moiety is a component of some compounds designed as p38 MAP kinase inhibitors. For example, a novel series of 4-phenyl-5-pyridyl-1,3-thiazoles were synthesized and evaluated for p38 MAP kinase inhibition. nih.gov One such compound, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715), demonstrated potent inhibition of p38α with an IC50 of 7.1 nM. nih.gov It is crucial to recognize the significant structural differences between TAK-715 and this compound, which preclude any direct comparison of their potential activities.

Interactive Data Table: p38α MAP Kinase Inhibition by a Structurally Divergent Thiazole (B1198619) Derivative

| Compound Name | Target Enzyme | IC50 (nM) |

| N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) | p38α | 7.1 |

Based on the conducted research, there is currently no publicly available scientific literature detailing the molecular pathways and signaling cascades associated with the chemical compound this compound. Searches for its mechanism of action and involvement in specific biological processes did not yield any detailed research findings.

Therefore, it is not possible to provide the requested article on the "" and the "Investigation of Molecular Pathways and Signaling Cascades" for this specific compound. The information required to generate a thorough, informative, and scientifically accurate article on this topic is not present in the accessible scientific domain.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Binding Affinity and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-cyano-1,3-benzothiazol-2-yl)benzamide, docking simulations are employed to forecast its binding affinity and interaction with various biological targets, such as enzymes and receptors.

Research on analogous benzothiazole-benzamide structures has demonstrated their potential to interact with a range of protein targets. For instance, studies on similar N-(benzothiazol-2-yl)benzamide derivatives have utilized molecular docking to explore their binding modes within the active sites of enzymes like E. coli dihydroorotase and human glucokinase. These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity. The cyano group of this compound can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in proteins, while the thiazole (B1198619) ring may participate in π-π stacking interactions with aromatic residues, thereby enhancing binding.

While specific docking studies on this compound are not extensively detailed in publicly available literature, the general methodology would involve preparing the 3D structure of the ligand and the target protein, followed by the use of docking software to predict the binding pose and calculate a docking score, which is an estimate of the binding affinity. The results of such simulations for related compounds are often presented in a tabular format, as shown below, illustrating the binding energies and key interacting residues.

Table 1: Illustrative Molecular Docking Data for Benzothiazole (B30560) Derivatives

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 1 | Glucokinase (GK) | -9.3 | Arg63, Pro66, Ile159, Met210 |

| Compound 2 | Glucokinase (GK) | -9.9 | Arg63, Pro66, Ile159, Tyr214 |

This table is illustrative and based on data for similar benzamide (B126) derivatives, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. For this compound and its analogs, QSAR studies can provide valuable insights into how modifications to its structure might affect its biological efficacy.

In a typical QSAR study, a series of related compounds with known biological activities are used to develop a model. Physicochemical descriptors, such as molecular weight, logP, and electronic properties, are calculated for each compound. Statistical methods are then used to find a correlation between these descriptors and the biological activity. 3D-QSAR takes this a step further by considering the three-dimensional properties of the molecules, such as their shape and electrostatic potential.

Advanced Crystallographic and Electronic Structure Analyses (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)

Advanced crystallographic techniques provide a detailed picture of the three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would reveal precise bond lengths, bond angles, and intermolecular interactions.

Table 2: Illustrative Hirshfeld Surface Interaction Percentages for a Benzothiazole Derivative

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 47.0% |

| H···O/O···H | 16.9% |

| H···C/C···H | 8.0% |

This table is based on data for 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one and is for illustrative purposes.

In Silico Prediction of Pharmacodynamic and Pharmacokinetic Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. For this compound, various computational models can be used to estimate its ADMET properties.

These predictive models are often based on the analysis of large datasets of compounds with known pharmacokinetic properties. By identifying the structural features that influence properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability, these models can provide valuable guidance for the optimization of lead compounds. Online platforms and specialized software can be used to predict these properties based on the 2D or 3D structure of the molecule. For instance, predictions can be made for properties such as solubility, permeability, and potential for inhibition of cytochrome P450 enzymes. While specific in silico ADMET predictions for this compound are not published, the general approach would involve submitting the molecular structure to such predictive tools.

Emerging Research Directions and Future Prospects

The compound N-(4-cyano-1,3-benzothiazol-2-yl)benzamide represents a scaffold of significant interest in medicinal chemistry. While research on this specific molecule is nascent, the broader family of N-(benzothiazol-2-yl)benzamides has been explored for various therapeutic applications. The future of this compound class lies in the systematic design of next-generation analogues, the exploration of novel biological targets, the integration of sophisticated research techniques, and a clear vision for translational drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-cyano-1,3-benzothiazol-2-yl)benzamide?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 4-cyano-1,3-benzothiazol-2-amine with benzoyl chloride in pyridine under reflux. Reaction progress is monitored by TLC, followed by purification via recrystallization (e.g., using methanol) to isolate the product . Adjusting stoichiometry and solvent polarity can optimize yield.

Q. How is the purity and structural integrity of the compound confirmed?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- NMR (¹H/¹³C) to verify proton/carbon environments and substituent positions.

- Mass spectrometry (MS) for molecular ion confirmation.

- Elemental analysis to validate empirical composition.

- Single-crystal X-ray diffraction for absolute structural determination, leveraging programs like SHELXL for refinement .

Q. What preliminary biological assays are recommended for screening bioactivity?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or SRB) across cancer cell lines (e.g., HeLa, MCF-7) to determine GI₅₀ values. Antimicrobial activity can be assessed via agar diffusion against Gram-positive/negative bacteria. Dose-response curves (0.1–100 µM) help identify potency thresholds .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular packing and intermolecular interactions?

- Methodology : Grow single crystals via slow evaporation (e.g., methanol/CHCl₃). Use SHELX suite for data processing:

- SHELXD for phase solution and SHELXL for refinement.

- Analyze hydrogen bonds (e.g., N–H⋯N, C–H⋯O) and π-π stacking using Mercury software. For example, centrosymmetric dimers via N–H⋯N bonds stabilize crystal packing .

Q. How to address contradictions in bioactivity data across studies?

- Methodology :

- Replicate assays under standardized conditions (e.g., cell passage number, serum concentration).

- Evaluate cell-line specificity (e.g., compare GI₅₀ in leukemia vs. solid tumors).

- Perform SAR studies by synthesizing analogs (e.g., replacing cyano with nitro groups) to isolate critical functional groups .

Q. What computational strategies predict binding modes with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina, GOLD) to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens.

- QSAR models using descriptors (logP, polar surface area) to correlate structural features with bioactivity .

Methodological Considerations

- Crystallization Challenges : Optimize solvent polarity (e.g., DMSO/water mixtures) and cooling rates to avoid amorphous precipitates. Use Hirshfeld surface analysis to predict intermolecular interactions .

- Data Refinement : For X-ray data with high thermal motion, apply TWINABS for multi-component refinement and validate via R-factor convergence (<5%) .

- Bioactivity Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Monitor ADMET properties (e.g., hepatic microsomal stability) early in lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.